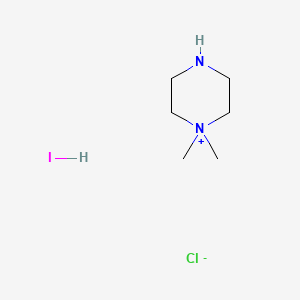

1,1-Dimethylpiperazin-1-iumhydroiodidechloride

Description

1,1-Dimethylpiperazin-1-iumhydroiodidechloride is a quaternary ammonium salt derived from piperazine, featuring dual counterions (iodide and chloride). The chloride variant is a key building block in synthesizing complex pharmaceuticals and research intermediates, available in quantities ranging from 25 mg to 500 mg . Its applications span drug development, particularly in creating high-purity secondary amines and heterocyclic compounds . The hydroiodidechloride derivative likely shares similar synthetic utility but with distinct physicochemical properties due to the mixed halide counterions.

Properties

Molecular Formula |

C6H16ClIN2 |

|---|---|

Molecular Weight |

278.56 g/mol |

IUPAC Name |

1,1-dimethylpiperazin-1-ium;chloride;hydroiodide |

InChI |

InChI=1S/C6H15N2.ClH.HI/c1-8(2)5-3-7-4-6-8;;/h7H,3-6H2,1-2H3;2*1H/q+1;;/p-1 |

InChI Key |

TVVGAOSVMQZOMH-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCNCC1)C.[Cl-].I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride typically involves the reaction of piperazine with methyl iodide and hydrochloric acid. The reaction proceeds as follows:

Step 1: Piperazine is reacted with methyl iodide to form 1,1-Dimethylpiperazine.

Step 2: The resulting 1,1-Dimethylpiperazine is then treated with hydrochloric acid to yield 1,1-Dimethylpiperazin-1-iumhydroiodidechloride.

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride can be scaled up by using larger reactors and continuous flow systems. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylpiperazin-1-iumhydroiodidechloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its parent amine, piperazine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride or iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions.

Major Products Formed

Oxidation: N-oxides of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride.

Reduction: Piperazine and its derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethylpiperazin-1-iumhydroiodidechloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of piperazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Analysis

- 1,1-Dimethylpiperazin-1-iumhydroiodidechloride : Contains a fully methylated piperazine core with iodide (I⁻) and chloride (Cl⁻) counterions. The dual halides may influence solubility and reactivity.

- 1-Piperazin-1-ylacetone Dihydrochloride (CAS 1353504-07-0) : Features a piperazine ring linked to a ketone group, with two Cl⁻ counterions. Molecular formula: C₇H₁₆Cl₂N₂O. The ketone moiety enhances polarity, making it suitable for aqueous-phase reactions .

- 1-(1-Phenyl-cyclopropyl)-piperazine Dihydrochloride (CAS 1263378-62-6) : Incorporates a phenyl-cyclopropyl substituent, increasing lipophilicity. Molecular formula: C₁₃H₂₀Cl₂N₂. This structure is tailored for CNS drug candidates due to enhanced blood-brain barrier penetration .

Table 1: Structural Comparison

| Compound | Core Structure | Counterions | Key Functional Groups | Molecular Formula |

|---|---|---|---|---|

| 1,1-Dimethylpiperazin-1-iumhydroiodidechloride | Piperazinium (1,1-dimethyl) | I⁻, Cl⁻ | Quaternary ammonium | Not explicitly reported |

| 1-Piperazin-1-ylacetone Dihydrochloride | Piperazine + ketone | 2Cl⁻ | Ketone | C₇H₁₆Cl₂N₂O |

| Donepezil Hydrochloride (CAS 120011-70-3) | Piperidine + indanone | Cl⁻ | Indanone, methoxy groups | C₂₄H₂₉ClNO₃ |

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., 1-piperazin-1-ylacetone dihydrochloride) exhibit high water solubility (>50 mg/mL) due to ionic interactions. The iodide-chloride combination in the target compound may reduce solubility compared to pure dihydrochlorides .

- Stability : Quaternary ammonium salts like 1,1-Dimethylpiperazin-1-ium chloride are hygroscopic and require anhydrous storage. The iodide component in the target compound may increase photosensitivity .

Key Research Findings

- Synthetic Efficiency: Mixed halide salts like the target compound may offer tunable reactivity in SN2 reactions, as seen in Se-alkyl imidoselenocarbamate synthesis .

- Thermal Stability : Piperazinium dihydrochlorides decompose above 200°C, whereas iodide-containing analogs (e.g., 1-ETHYL-3-METHYLIMIDAZOLIUM IODIDE) show lower thermal stability, suggesting similar trends for the target compound .

- Regulatory Status : Many piperazine derivatives (e.g., Diphenhydramine Hydrochloride) are USP/EP-compliant, but the target compound’s regulatory status remains unverified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.